molecular formula C18H14 B11951180 tricyclo[10.6.0.03,10]octadeca-1(12),2,4,6,8,10,13,15,17-nonaene CAS No. 10474-65-4

tricyclo[10.6.0.03,10]octadeca-1(12),2,4,6,8,10,13,15,17-nonaene

Cat. No.: B11951180
CAS No.: 10474-65-4
M. Wt: 230.3 g/mol
InChI Key: AKBGFTAKVFDTJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tricyclo[10.6.0.0³,¹⁰]octadeca-1(12),2,4,6,8,10,13,15,17-nonaene is a highly complex polycyclic aromatic hydrocarbon (PAH) characterized by three fused rings with bridgehead double bonds. Its structure features a 10-membered ring fused to a 6-membered ring and a smaller bridged component, creating significant steric strain and unique electronic properties.

Properties

CAS No.

10474-65-4

Molecular Formula

C18H14

Molecular Weight

230.3 g/mol

IUPAC Name

tricyclo[10.6.0.03,10]octadeca-1(12),2,4,6,8,10,13,15,17-nonaene

InChI

InChI=1S/C18H14/c1-2-6-10-16-14-18-12-8-4-3-7-11-17(18)13-15(16)9-5-1/h1-14H

InChI Key

AKBGFTAKVFDTJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=CC2=CC3=C(C=CC=CC=C3)C=C2C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tricyclo[10.6.0.03,10]octadeca-1(12),2,4,6,8,10,13,15,17-nonaene typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, which forms the tricyclic core structure. Subsequent steps may include various cyclization and functionalization reactions to achieve the final structure. Reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of tricyclo[10.6.0.03,10]octadeca-1(12),2,4,6,8,10,13,15,17-nonaene may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing cost-effective processes. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tricyclo[10.6.0.03,10]octadeca-1(12),2,4,6,8,10,13,15,17-nonaene undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This includes reactions where one functional group is replaced by another, often facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions, amines)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Tricyclo[10.6.0.03,10]octadeca-1(12),2,4,6,8,10,13,15,17-nonaene has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of tricyclo[10.6.0.03,10]octadeca-1(12),2,4,6,8,10,13,15,17-nonaene involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, such as enzyme activity, signal transduction, and gene expression. The compound’s tricyclic structure allows it to fit into specific binding sites, influencing its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Bridged Cyclic Systems

Key analogues include smaller tricyclic systems such as tricyclo[4.1.0.0²,⁷]hept-3-ene and tricyclo[3.1.0.0²,⁶]hexane , which share bridgehead bonding patterns but differ in ring size and strain (Table 1).

Compound Name Bridge Sizes Ring Strain (kcal/mol) Thermal Stability (200°C, 24 hr) Yield in Rearrangement Reactions
Tricyclo[10.6.0.0³,¹⁰]octadeca-nonaene 10-, 6-, and 0-membered Predicted: Moderate Not Reported Not Reported
Tricyclo[4.1.0.0²,⁷]hept-3-ene 4-, 1-, and 0-membered High (~30) Partially stable (40% yield) 40% (product 3)
Tricyclo[3.1.0.0²,⁶]hexane 3-, 1-, and 0-membered Very High (~45) Unstable (decomposes) 60% (product 4)

Key Observations :

  • Ring Strain : Larger rings (e.g., 10- and 6-membered) in the target compound likely reduce strain compared to smaller analogues, enhancing thermodynamic stability .
  • Reactivity : Smaller systems like tricyclo[4.1.0.0²,⁷]hept-3-ene undergo thermal rearrangement with moderate yields (40%), suggesting that the target compound may exhibit slower reactivity due to lower strain .

Biological Activity

Structure

Tricyclo[10.6.0.03,10]octadeca-1(12),2,4,6,8,10,13,15,17-nonaene is characterized by a unique tricyclic structure that contributes to its reactivity and biological interactions. The IUPAC name indicates a highly fused polycyclic framework with multiple double bonds.

Molecular Formula

  • Molecular Formula : C18H24
  • Molecular Weight : 240.38 g/mol

Antitumor Activity

Recent studies have highlighted the antitumor potential of tricyclic compounds similar to tricyclo[10.6.0.03,10]octadeca-1(12),2,4,6,8,10,13,15,17-nonaene. For instance:

  • Case Study : A related compound was evaluated for its cytotoxic effects against various cancer cell lines (A549 lung adenocarcinoma and MCF-7 breast cancer) using the MTT assay. The compound exhibited IC50 values ranging from 6.92 to 8.99 μM across different cell lines, indicating significant antitumor activity .
Cell Line Inhibition Rate (%) IC50 (μM)
A5491008.99
MCF-71008.26

Antimicrobial Activity

Tricyclic compounds have also shown promising antimicrobial properties against Gram-positive bacteria such as Staphylococcus aureus.

  • Research Findings : In a study evaluating various derivatives of tricyclic compounds for antibacterial activity, several exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics. For example:
Compound Target Bacteria MIC (µg/mL)
Compound 1Staphylococcus aureus16
Compound 2Enterococcus faecalis32

These findings suggest that modifications to the tricyclic structure can enhance antibacterial efficacy without increasing cytotoxicity towards human cells .

The mechanisms underlying the biological activities of tricyclo compounds often involve interactions with cellular targets:

  • Antitumor Mechanism : The antitumor activity is believed to result from apoptosis induction through mitochondrial dysfunction and caspase activation .
  • Antimicrobial Mechanism : The antimicrobial effects may be attributed to the disruption of bacterial cell membrane integrity or inhibition of essential bacterial enzymes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.